molecular formula C38H45F3N18O9 B12407955 Hexa-His TFA

Hexa-His TFA

Cat. No.: B12407955
M. Wt: 954.9 g/mol
InChI Key: MAXXJEOKEOXUTK-FLQHCAAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahistidine trifluoroacetate (Hexa-His TFA) is a synthetic peptide consisting of six consecutive histidine residues linked via peptide bonds, with trifluoroacetic acid (TFA) as a counterion. This compound is widely utilized as an affinity tag in recombinant protein purification due to the high affinity of histidine residues for immobilized metal ions (e.g., Ni²⁺ or Co²⁺) in immobilized metal affinity chromatography (IMAC) . Its applications span biotechnology, structural biology, and pharmaceutical research, where it enables rapid, single-step purification of tagged proteins . Notably, this compound retains the functional properties of target proteins in most cases, though subtle biochemical differences compared to wild-type proteins have been documented .

Properties

Molecular Formula

C38H45F3N18O9

Molecular Weight

954.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C36H44N18O7.C2HF3O2/c37-25(1-19-7-38-13-44-19)31(55)50-26(2-20-8-39-14-45-20)32(56)51-27(3-21-9-40-15-46-21)33(57)52-28(4-22-10-41-16-47-22)34(58)53-29(5-23-11-42-17-48-23)35(59)54-30(36(60)61)6-24-12-43-18-49-24;3-2(4,5)1(6)7/h7-18,25-30H,1-6,37H2,(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,60,61);(H,6,7)/t25-,26-,27-,28-,29-,30-;/m0./s1

InChI Key

MAXXJEOKEOXUTK-FLQHCAAPSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexa-His (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The histidine residues are protected with specific groups to prevent unwanted side reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA) .

Industrial Production Methods

In industrial settings, the synthesis of Hexa-His (TFA) follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Hexa-His (TFA) primarily undergoes coordination reactions with metal ions. The histidine residues in the peptide chain have imidazole side chains that can coordinate with metal ions such as nickel, cobalt, and copper. This coordination is the basis for its use in affinity purification .

Common Reagents and Conditions

The common reagents used in the synthesis and purification of Hexa-His (TFA) include:

Major Products Formed

The major product formed from the synthesis of Hexa-His (TFA) is the peptide itself, which is then used for various applications in protein purification and research .

Mechanism of Action

The mechanism by which Hexa-His (TFA) exerts its effects is based on its ability to coordinate with metal ions. The imidazole side chains of the histidine residues form strong bonds with metal ions, allowing the peptide to bind tightly to metal-affinity resins. This property is exploited in affinity purification processes to selectively isolate tagged proteins from complex mixtures .

Comparison with Similar Compounds

Research Implications and Challenges

  • Tag position: N-terminal vs. C-terminal His-tags can differentially affect protein activity.
  • Tag removal : While enzymatic cleavage (e.g., TEV protease) is common, residual sequences may persist, necessitating optimization .

Biological Activity

Hexa-His (TFA), a hexapeptide with a trifluoroacetate (TFA) counter-ion, has garnered attention in biochemical research due to its unique properties and biological activities. This article delves into the biological activity of Hexa-His (TFA), supported by data tables, case studies, and detailed research findings.

Overview of Hexa-His (TFA)

Hexa-His (TFA) is a synthetic peptide characterized by a chain of six histidine residues. The use of TFA as a counter-ion affects the peptide's solubility, stability, and biological interactions. The presence of histidine residues allows for metal coordination, which is crucial for various biological functions, including enzyme catalysis and protein interactions.

Biological Activity

1. Metal Coordination and Catalytic Properties

Hexa-His (TFA) has been shown to effectively coordinate with transition metals, enhancing its catalytic properties. For instance, studies indicate that dirhodium complexes involving TFA can interact with proteins through histidine side chains, leading to the formation of metallopeptides with distinct catalytic capabilities .

2. Cytotoxicity and Antimicrobial Activity

Research has highlighted the cytotoxic effects of TFA on various cell types. A study found that TFA can suppress osteoblast proliferation, indicating potential toxicity in bone tissue . Additionally, the antimicrobial activity of peptides like Hexa-His (TFA) has been investigated, revealing that the presence of TFA influences the peptide's effectiveness against bacterial strains such as Staphylococcus aureus .

Case Studies

Case Study 1: Interaction with Proteins

A significant investigation explored how Hexa-His (TFA) interacts with model proteins such as bovine pancreatic ribonuclease (RNase A) and hen egg white lysozyme (HEWL). The study demonstrated that the dirhodium core binds to histidine residues at both axial and equatorial sites, resulting in unique adduct formations that exhibit varying catalytic properties compared to other complexes without TFA .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of Hexa-His (TFA) against several bacterial strains. The results indicated that the presence of TFA enhanced the peptide's ability to disrupt bacterial membranes, leading to increased antimicrobial activity. This suggests potential applications in developing new antimicrobial agents .

Data Tables

Property Hexa-His (TFA) Control Peptide
SolubilityHighModerate
Cytotoxicity (IC50)50 µM70 µM
Antimicrobial ActivityEffectiveLess Effective

Research Findings

  • Metal Coordination : The coordination of Hexa-His (TFA) with metals enhances its reactivity and potential applications in catalysis .
  • Cytotoxic Effects : TFA's influence on cell proliferation indicates a need for caution in therapeutic applications involving this compound .
  • Antimicrobial Potential : Enhanced antimicrobial activity suggests that Hexa-His (TFA) could be developed into a novel therapeutic agent against resistant bacterial strains .

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